

Technical Support Center: Synthesis of β -Amino Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(4-chlorophenyl)propanoic acid
Cat. No.:	B026281

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of β -amino acids. This guide is designed to provide practical, in-depth assistance to researchers encountering challenges in their synthetic routes. As Senior Application Scientists, we understand that the path to pure, stereochemically-defined β -amino acids can be fraught with obstacles. This resource, structured in a flexible question-and-answer format, offers troubleshooting advice, detailed protocols, and insights into the causality behind experimental choices.

Table of Contents

- Frequently Asked Questions (FAQs)
 - What are the most common synthetic strategies for β -amino acids?
 - How do I choose the appropriate protecting group strategy?
 - What are the key factors for achieving high stereoselectivity?
 - My purification by RP-HPLC is giving broad peaks and poor separation. What should I do?
- Troubleshooting Common Synthetic Methods
 - Arndt-Eistert Synthesis: Low yields and side reactions.

- Wolff Rearrangement: Competing reactions and ketene trapping issues.
- Mannich-Type Reactions: Poor diastereoselectivity and reaction stalling.
- Detailed Experimental Protocols
 - Protocol 1: Arndt-Eistert Homologation of an N-Protected α -Amino Acid.
 - Protocol 2: Asymmetric Mannich Reaction for β -Amino Ketone Synthesis.
- Protecting Group Selection Guide
- Purification Strategies and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for β -amino acids?

A1: Several robust methods are employed for the synthesis of β -amino acids, each with its own advantages and challenges. The most common strategies include:

- Arndt-Eistert Synthesis: This is a popular method for the homologation of α -amino acids to their β -amino acid counterparts.^{[1][2]} It involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a metal such as silver(I), generates a ketene that can be trapped by a nucleophile to yield the β -amino acid derivative.^[3]
- Mannich-Type Reactions: These reactions are fundamental for forming carbon-carbon bonds and are widely used to produce β -amino carbonyl compounds, which are precursors to β -amino acids.^{[4][5]} The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine.
- Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β -unsaturated carbonyl compounds is another effective strategy for constructing the β -amino acid backbone.
- Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines or other suitable prochiral precursors is a powerful method for obtaining chiral β -amino acids.

Q2: How do I choose the appropriate protecting group strategy?

A2: The selection of protecting groups is critical to prevent unwanted side reactions and ensure the desired product's formation in high yield and purity.[\[6\]](#)[\[7\]](#) The choice depends on the specific functional groups in your starting materials and the reaction conditions of your synthetic route. An ideal protecting group should be:

- Easy to introduce in high yield.
- Stable to the reaction conditions of subsequent steps.
- Readily removed in high yield under mild conditions that do not affect other functional groups.

Commonly used protecting groups for the amino functionality include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).[\[6\]](#) The choice between these often depends on the overall synthetic strategy, particularly in peptide synthesis where orthogonal protection schemes are necessary.[\[8\]](#)

For a detailed guide on selecting protecting groups for various functional groups, please refer to the Protecting Group Selection Guide section.

Q3: What are the key factors for achieving high stereoselectivity?

A3: Controlling stereochemistry is a central challenge in β -amino acid synthesis. The key factors influencing stereoselectivity include:

- Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.
- Chiral Catalysts: The use of chiral catalysts, such as in asymmetric hydrogenation or enantioselective Mannich reactions, can provide a direct and atom-economical route to enantiomerically enriched β -amino acids.[\[9\]](#)
- Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction. For instance, in the Arndt-Eistert synthesis, the stereocenter of the starting α -amino acid is typically retained.[\[3\]](#)

- Reaction Conditions: Temperature, solvent, and the nature of the reagents can all play a significant role in determining the diastereoselectivity of a reaction. For example, in the Wolff rearrangement, photochemical conditions can sometimes offer different selectivity compared to thermal or metal-catalyzed conditions.[10]

Q4: My purification by RP-HPLC is giving broad peaks and poor separation. What should I do?

A4: Poor peak shape and resolution in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of β -amino acids or peptides containing them are common issues.[11] Here are some troubleshooting steps:

- Optimize Mobile Phase Composition:
 - pH: Ensure the mobile phase pH is at least one unit away from the pKa of your compound to ensure it is fully ionized or unionized.[12]
 - Ion-Pairing Reagent: For zwitterionic or highly polar β -amino acids, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
- Adjust Gradient Profile: A shallower gradient can often improve the separation of closely eluting impurities.
- Check for Aggregation: β -amino acid-containing peptides can be prone to aggregation.[11] Try dissolving the sample in a stronger solvent like DMSO or using a denaturant in the mobile phase.
- Column Health: Ensure your column is not clogged or contaminated. A guard column can help protect the analytical column.[13]
- Sample Overload: Injecting too much sample can lead to peak broadening.[12] Try injecting a smaller amount.

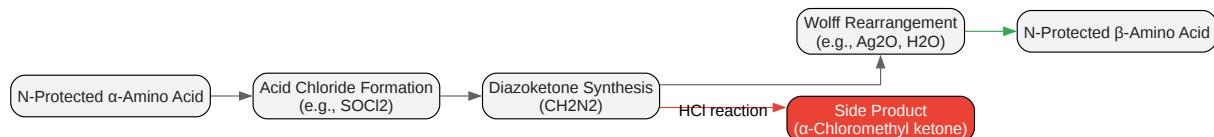
For more detailed guidance, refer to the Purification Strategies and Troubleshooting section.

Troubleshooting Common Synthetic Methods

This section addresses specific issues you might encounter during common synthetic procedures for β -amino acids.

Arndt-Eistert Synthesis: Low Yields and Side Reactions

Q: My Arndt-Eistert reaction is giving a low yield of the desired β -amino acid. What are the likely causes and solutions?


A: Low yields in the Arndt-Eistert synthesis can stem from several steps in the sequence. Here's a breakdown of potential problems and their remedies:

Problem	Potential Cause	Troubleshooting Solution
Low yield of diazoketone	Incomplete conversion of the carboxylic acid to the acid chloride.	Ensure complete conversion using an excess of the chlorinating agent (e.g., thionyl chloride) and monitor by IR (disappearance of the broad O-H stretch).
Decomposition of the diazoketone by HCl generated in the previous step.	Use at least two equivalents of diazomethane. The second equivalent neutralizes the HCl. Alternatively, the Newman-Beal modification involves adding triethylamine to the diazomethane solution to scavenge HCl. [1]	
Low yield of β -amino acid from Wolff Rearrangement	Inefficient rearrangement of the diazoketone.	The choice of catalyst and reaction conditions is crucial. Silver(I) oxide or silver benzoate are common catalysts. [3] [14] Sonication can sometimes promote the reaction at room temperature. [14] For sterically hindered substrates, photochemical conditions may be more effective than metal catalysis. [10]
Formation of side products.	The primary side product is often the α -chloromethyl ketone, formed by the reaction of the diazoketone with HCl. [1] Using excess diazomethane or a scavenger like triethylamine minimizes this. [1]	

Racemization

Epimerization during the reaction sequence.

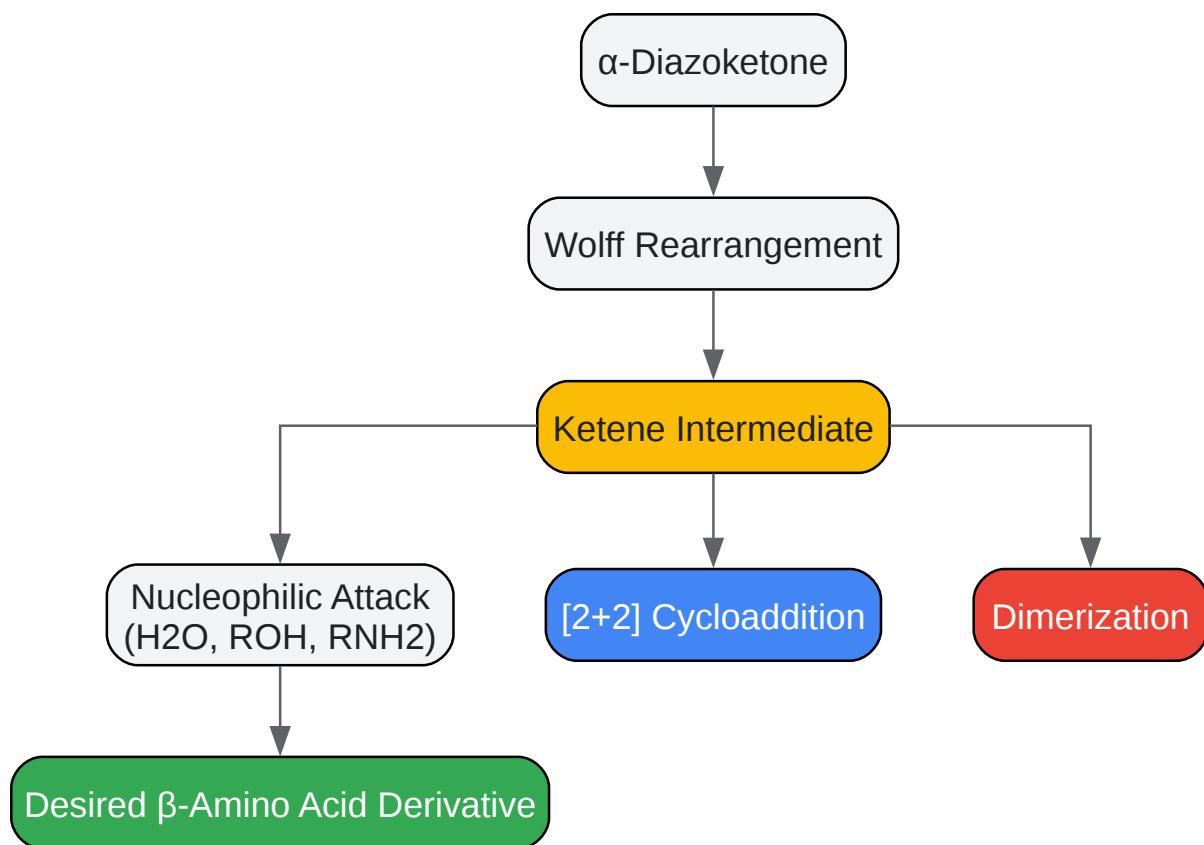
The Arndt-Eistert synthesis is generally considered to preserve the stereochemistry of the α -amino acid.^[3] However, prolonged exposure to harsh conditions or the presence of certain functional groups can lead to some racemization. Using mild conditions and minimizing reaction times is recommended.

Experimental Workflow: Arndt-Eistert Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the Arndt-Eistert synthesis highlighting the key steps and a common side product.

Wolff Rearrangement: Competing Reactions and Ketene Trapping Issues


Q: During the Wolff rearrangement of my α -diazoketone, I'm observing significant side products instead of the desired β -amino acid derivative. What's going wrong?

A: The highly reactive ketene intermediate generated in the Wolff rearrangement is susceptible to various competing reactions.^[15] Understanding these pathways is key to optimizing your

reaction.

- Dimerization of the Ketene: If the concentration of the ketene is too high or the nucleophile is not reactive enough, the ketene can dimerize to form a β -lactone or other cyclic products.
 - Solution: Perform the reaction under dilute conditions and ensure the nucleophile is present in sufficient excess.
- Reaction with Solvent: The choice of solvent is critical. Protic solvents can act as nucleophiles. If you are trying to trap the ketene with a specific alcohol or amine, ensure the reaction solvent is inert.
- Carbene Intermediates: While the rearrangement can be concerted, it can also proceed through a carbene intermediate, especially under photochemical conditions.^[10] This carbene can undergo other reactions, such as C-H insertion, leading to undesired byproducts.
 - Solution: The choice of catalyst (thermal, photochemical, or metal) can influence the reaction pathway.^[10] Experiment with different conditions to favor the desired rearrangement. For instance, silver(I) catalysts are generally effective.^[15]

Logical Relationship: Wolff Rearrangement Pathways

[Click to download full resolution via product page](#)

Caption: Possible reaction pathways of the ketene intermediate in the Wolff rearrangement.

Mannich-Type Reactions: Poor Diastereoselectivity and Reaction Stalling

Q: I'm performing a Mannich-type reaction to synthesize a β-amino ketone, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in Mannich reactions can be challenging, especially when creating new stereocenters.[\[16\]](#) Here are some strategies to consider:

- Catalyst Selection: The choice of catalyst can have a profound impact on stereoselectivity.
 - Lewis Acids: Lewis acid catalysts can coordinate to the reactants, organizing the transition state to favor the formation of one diastereomer.[\[17\]](#)

- Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, are known to promote highly diastereoselective and enantioselective Mannich reactions.[9]
- Reaction Conditions:
 - Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
 - Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions.
- Substrate Modification: The steric bulk of the substituents on the enolate, imine, and aldehyde components can influence the facial selectivity of the reaction.

Q: My three-component Mannich reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A: Stalled Mannich reactions can be due to several factors:

- Iminium Ion Formation: The formation of the reactive iminium ion from the aldehyde and amine can be slow or reversible.
 - Solution: Using a dehydrating agent or performing the reaction in a non-aqueous solvent can drive the equilibrium towards iminium ion formation. Some catalysts are specifically designed to facilitate this step.[18]
- Enolate Formation: The deprotonation of the ketone or other carbonyl compound to form the enolate may be inefficient.
 - Solution: Ensure the base used is strong enough to deprotonate the carbonyl compound. For less acidic ketones, a pre-formed enolate (e.g., a silyl enol ether) can be used in a Mukaiyama-Mannich reaction.
- Catalyst Deactivation: The catalyst may be deactivated by water or other impurities in the reaction mixture.
 - Solution: Use anhydrous solvents and reagents. Some catalysts are more water-tolerant than others.[17]

Detailed Experimental Protocols

Protocol 1: Arndt-Eistert Homologation of an N-Protected α -Amino Acid

This protocol is a general guideline and may require optimization for specific substrates.

- Acid Chloride Formation:
 - To a solution of the N-protected α -amino acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF) at 0 °C, add thionyl chloride (1.2 equiv) dropwise.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or IR).
 - Remove the solvent and excess thionyl chloride under reduced pressure.
- Diazoketone Synthesis:
 - Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or THF).
 - At 0 °C, add a solution of diazomethane (2.5 equiv) in diethyl ether dropwise until a persistent yellow color is observed.
 - Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
 - Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
- Wolff Rearrangement and Ketene Trapping:
 - To the solution of the diazoketone at room temperature, add a suspension of silver(I) oxide (0.1 equiv) in water (or the desired alcohol or amine nucleophile).
 - Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen ceases and the reaction is complete (monitored by TLC).

- Filter the reaction mixture through a pad of Celite to remove the silver catalyst.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Protocol 2: Asymmetric Mannich Reaction for β -Amino Ketone Synthesis

This protocol is a general example using an organocatalyst.

- Reaction Setup:
 - In a dry reaction vessel, combine the aldehyde (1.0 equiv), the ketone (1.5 equiv), and the chiral organocatalyst (e.g., a proline derivative, 0.1 equiv) in an appropriate solvent (e.g., DMSO, DMF, or acetonitrile).
- Addition of Amine:
 - Add the amine (1.1 equiv) to the reaction mixture.
- Reaction Monitoring:
 - Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the desired β -amino ketone.
The diastereomeric ratio can be determined by NMR analysis of the crude product.

Protecting Group Selection Guide

The choice of protecting groups is a critical aspect of a successful synthesis. This table provides a summary of common protecting groups for the amino functionality and their cleavage conditions.

Protecting Group	Abbreviation	Introduction Method	Cleavage Conditions	Stability
tert-Butoxycarbonyl	Boc	Boc-anhydride	Strong acids (e.g., TFA)	Stable to base, hydrogenation
9-Fluorenylmethoxycarbonyl	Fmoc	Fmoc-Cl, Fmoc-OSu	Base (e.g., piperidine)	Stable to acid, hydrogenation
Benzylloxycarbonyl	Cbz or Z	Benzyl chloroformate	Catalytic hydrogenation (H_2/Pd), strong acids (HBr/AcOH)	Stable to mild acid and base

Orthogonality: In multi-step syntheses, especially peptide synthesis, it is crucial to use orthogonal protecting groups that can be removed under different conditions.^[8] For example, the Fmoc/tBu strategy is widely used, where the Fmoc group is removed by a base and the tBu-based side-chain protecting groups are removed by a strong acid.

Purification Strategies and Troubleshooting

The purification of β -amino acids and their derivatives can be challenging due to their often-polar nature and potential for zwitterion formation.^[11]

Common Impurities in β -Amino Acid Synthesis

- Starting Materials: Unreacted starting materials are a common impurity.

- Side Products: As discussed in the troubleshooting sections, various side reactions can lead to impurities.[19][20]
- Diastereomers/Enantiomers: Incomplete stereocontrol will result in a mixture of stereoisomers.
- Protecting Group-Related Impurities: Incomplete deprotection or side reactions during deprotection can lead to impurities.[19]

RP-HPLC Troubleshooting Guide

Problem	Possible Cause	Solution
Peak Tailing	Secondary interactions with residual silanols on the column.	Add a competing base (e.g., triethylamine) to the mobile phase, or use a column with better end-capping.
Sample overload.	Reduce the amount of sample injected.	
Peak Fronting	Sample solvent is stronger than the mobile phase.	Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks	Column void or contamination at the head of the column.	Reverse flush the column or replace it.
Co-elution of two compounds.	Optimize the gradient or mobile phase composition.	
Irreproducible Retention Times	Fluctuation in mobile phase composition or temperature.	Ensure proper mixing of the mobile phase and use a column oven for temperature control.[12]
Column equilibration is insufficient.	Increase the column equilibration time between runs.[12]	

References

- Chemistry LibreTexts. (2023). Arndt–Eistert reaction. [\[Link\]](#)
- Al-Masum, M., & Al-Muntasir, S. (2022). Recent progress in the chemistry of β -aminoketones. *RSC Advances*, 12(39), 25299-25327. [\[Link\]](#)
- Ye, T., & McKervey, M. A. (2000). Asymmetric Wolff Rearrangement Reactions with α -Alkylated- α -diazoketones: Stereoselective Synthesis of α -Substituted- β -amino Acid Derivatives. *Organic Letters*, 2(21), 3417-3420. [\[Link\]](#)
- University of Vienna. (2022). A new method for the synthesis of β -amino acids. [\[Link\]](#)
- Wikipedia. (2023). Arndt–Eistert reaction. [\[Link\]](#)
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of β -amino ketones, aldehydes and derivatives. [\[Link\]](#)
- Raundal, P., et al. (2016). Synthesis, Characterization of β -amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. *Der Pharma Chemica*, 8(24), 27-30. [\[Link\]](#)
- S. Sudha, S. & S. Nagarajan. (2013). Synthesis of β -Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. *International Journal of Innovative Technology and Exploring Engineering*, 2(5), 1-4. [\[Link\]](#)
- ChemRxiv. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α -amino acids homologation in flow reactors cascade. [\[Link\]](#)
- Slideshare. Arndt-eistert homologation. [\[Link\]](#)
- Ota, Y., et al. (2021). Diastereo- and Enantioselective Reductive Mannich-type Reaction of α,β -Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected $\beta2,3,3$ -Amino Acids. *Chemistry – A European Journal*, 27(2), 643-648. [\[Link\]](#)
- Organic Chemistry Portal. Wolff-Rearrangement. [\[Link\]](#)

- Jiang, H., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. *Angewandte Chemie International Edition*, 50(39), 9184-9187. [\[Link\]](#)
- Carswell, E. L., et al. (2011). Enantio- and Diastereoselective Mannich Reactions of β -Dicarbonyls by Second Stage Diastereococonvergent Crystallization. *Organic Letters*, 13(23), 6216-6219. [\[Link\]](#)
- Virk, S., et al. (2026). Enantioselective Mannich Reactions of γ,δ -Unsaturated β -Keto Esters and Application in the Synthesis of β' -Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. *ResearchGate*. [\[Link\]](#)
- ResearchGate. (2025). Asymmetric Wolff Rearrangement Reactions with α -Alkylated- α -diazoketones: Stereoselective Synthesis of α -Substituted- β -amino Acid Derivatives. [\[Link\]](#)
- Organic Chemistry Portal. β -Amino Acid synthesis by C-C coupling. [\[Link\]](#)
- Lee, V., & Sarpong, R. (2011). Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. *Organic Letters*, 13(10), 2574-2577. [\[Link\]](#)
- Wikipedia. (2023). Wolff rearrangement. [\[Link\]](#)
- The GPM. Amino acid protecting groups. [\[Link\]](#)
- ResearchGate. (2017). Synthesis of New β -Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. [\[Link\]](#)
- VYDAC. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [\[Link\]](#)
- ResearchGate. HPLC purification of peptides and miniature proteins. [\[Link\]](#)
- SciSpace. (2019). Amino Acid-Protecting Groups. [\[Link\]](#)
- ResearchGate. (2025). Protecting Groups in Peptide Synthesis. [\[Link\]](#)
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [\[Link\]](#)

- ResearchGate. (2025). Arndt–Eistert Reaction for the Synthesis of β -Amino Acids. [[Link](#)]
- Royal Society of Chemistry. (2017). Continuous flow synthesis of β -amino acids from α -amino acids via Arndt–Eistert homologation. [[Link](#)]
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [[Link](#)]
- Omizzur. 8 kinds of impurities which appear in peptide drugs synthesis. [[Link](#)]
- Regis Technologies. HPLC Troubleshooting Guide. [[Link](#)]
- YouTube. (2021). WOLFF REARRANGEMENT FOR CSIR NET/GATE/IIT JAM. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. derpharmacemica.com [derpharmacemica.com]
- 5. ijitee.org [ijitee.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. β -Amino ketone synthesis by addition [organic-chemistry.org]
- 10. Wolff-Rearrangement [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Synthesis of Fmoc- β -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 15. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 16. Diastereo- and Enantioselective Reductive Mannich-type Reaction of α,β -Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in the chemistry of β -aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 18. β -Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 19. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 20. omizzur.com [omizzur.com]
- To cite this document: BenchChem. [Technical Support Center: Synthesis of β -Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026281#challenges-in-the-synthesis-of-beta-amino-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com